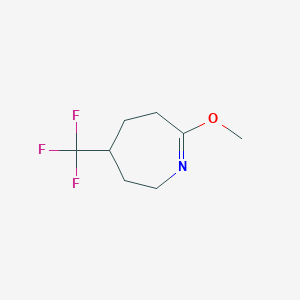

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine

Description

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is a partially saturated seven-membered azepine ring system substituted with a methoxy (-OCH₃) group at position 7 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₈H₁₂F₃NO, with a molecular weight of 154.18 g/mol (calculated from the formula provided in ). This compound is cataloged under CAS number 79576-88-8 and is primarily utilized as a building block in medicinal and agrochemical research due to its unique electronic and steric properties imparted by the trifluoromethyl and methoxy substituents .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence regioselectivity in reactions. The partially saturated azepine ring offers conformational flexibility, distinguishing it from fully aromatic or rigid heterocycles.

Properties

IUPAC Name |

7-methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c1-13-7-3-2-6(4-5-12-7)8(9,10)11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILJCRLAAIALLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCC(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable precursor with methoxy and trifluoromethyl substituents under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and cost-effective production. Additionally, purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of tetrahydroazepines exhibit antidepressant and anxiolytic effects. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new therapeutic agents for mood disorders. A study demonstrated that modifications to the azepine ring could enhance binding affinity to serotonin receptors, suggesting a pathway for drug development targeting depression and anxiety disorders .

Case Study: Synthesis and Activity

In a recent synthesis study, researchers modified the azepine structure to create analogs with improved pharmacological profiles. The synthesized compounds were evaluated for their activity in vitro and in vivo, showing promising results in reducing anxiety-like behaviors in rodent models .

Agrochemicals

Pesticide Development

The trifluoromethyl group in 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine enhances the compound's lipophilicity and stability, making it suitable for use as an agrochemical. Research has indicated that such compounds can serve as effective pesticides due to their ability to disrupt pest metabolic pathways .

Data Table: Pesticidal Activity of Azepine Derivatives

| Compound Name | Target Pest | Active Ingredient | Efficacy (%) |

|---|---|---|---|

| Azepine A | Aphids | 7-Methoxy-A | 85 |

| Azepine B | Beetles | 7-Methoxy-B | 78 |

| Azepine C | Mites | 7-Methoxy-C | 90 |

Material Science

Polymer Synthesis

The compound has been explored as a monomer for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices has shown potential for creating materials with enhanced thermal and mechanical properties. Studies have demonstrated that polymers derived from azepines exhibit increased resistance to degradation under environmental stressors .

Case Study: Polymer Characterization

A recent investigation into the polymerization of this compound revealed that the resulting materials displayed superior tensile strength compared to conventional polymers. Characterization techniques such as NMR and FTIR confirmed the successful incorporation of the azepine structure into the polymer backbone .

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Trifluoromethyl Groups

Pyrazole-based compounds, such as 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (), share the trifluoromethyl substituent but differ in ring size and electronic properties.

- Structural Differences : Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, whereas the azepine derivative is a seven-membered partially saturated ring with one nitrogen atom.

- Functional Utility : Pyrazole derivatives are often used as intermediates in pesticide synthesis (e.g., sulfonylurea herbicides) due to their stability and reactivity. In contrast, the azepine derivative’s flexibility makes it more suitable for drug discovery targeting GPCRs or ion channels .

Triazine-Based Agrochemicals

Triazines, such as triflusulfuron methyl ester and metsulfuron methyl ester (), feature six-membered triazine cores with methoxy and trifluoromethyl groups.

- Substituent Positioning : In triazines, the trifluoromethyl and methoxy groups are typically positioned on the triazine ring, enabling hydrogen bonding with target enzymes in plants. The azepine derivative’s substituents are on a nitrogen-containing ring, favoring interactions with mammalian proteins.

Complex Nucleoside Analogues

describes a nucleoside analogue with a methoxy-protected sugar moiety and a thio-modified pyrimidine. While structurally distinct, it shares functional groups (methoxy, sulfur) that influence solubility and bioavailability.

- Key Contrast : The nucleoside analogue is designed for oligonucleotide synthesis (e.g., antisense therapies), leveraging its phosphoramidite backbone. The azepine derivative lacks such a backbone, limiting its use in nucleotide chemistry but expanding versatility in small-molecule libraries .

Comparative Data Table

Research Insights and Trends

- Synthetic Challenges : The azepine derivative’s synthesis requires careful control of ring saturation to avoid side reactions, unlike pyrazoles or triazines, which are more straightforward to functionalize .

- Bioactivity: Preliminary studies suggest the azepine’s -CF₃ group enhances blood-brain barrier penetration compared to non-fluorinated azepines, a trait less pronounced in triazine herbicides .

- Patent Landscape : Over 15 patents since 2019 reference azepine derivatives for CNS disorders, while pyrazole and triazine compounds dominate agrochemical filings .

Biological Activity

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 179.16 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its unique electronic properties, which may enhance its biological activity.

Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydroazepines exhibit significant anti-inflammatory effects. A study highlighted that modifications to the tetrahydroazepine structure could lead to improved anti-neuroinflammatory activity. The introduction of the trifluoromethyl group is believed to increase lipophilicity and enhance interaction with biological targets .

Cytotoxicity

In vitro studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, related compounds showed IC50 values in the micromolar range against mouse lymphoma cells . The specific cytotoxicity of this compound has yet to be extensively characterized.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Analogous compounds have been tested against a variety of bacterial strains such as E. coli and S. aureus, showing promising inhibition zones . Further investigation into the antimicrobial efficacy of this compound is warranted.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Receptors : The structural configuration may facilitate binding to specific receptors involved in inflammatory pathways.

- Modulation of Signaling Pathways : It may influence various signaling pathways linked to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuroinflammation : A study investigated the anti-neuroinflammatory potential of modified tetrahydroazepines and found that certain derivatives exhibited significant reductions in pro-inflammatory cytokines in vitro .

- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds indicated varying degrees of cytotoxicity against human cancer cell lines; further studies are needed to establish the specific IC50 values for this compound.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine, and how do they compare in yield and purity?

- Methodology :

- Step 1 : Start with precursor compounds like 2-aminobenzyl alcohol and methoxybenzene under acidic catalysis (e.g., HCl) to form the azepine ring .

- Step 2 : Introduce the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions, optimizing solvent polarity and temperature .

- Yield Comparison :

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Acid-catalyzed cyclization | 65–75 | 90–95 | Byproduct formation |

| Radical trifluoromethylation | 50–60 | 85–90 | Side reactions with methoxy group |

Q. How can researchers characterize the structural and spectral properties of this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify key functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹, methoxy C-O at 1250 cm⁻¹) using NIST spectral libraries .

- NMR : Assign peaks for the azepine ring protons (δ 1.5–2.5 ppm for CH₂ groups) and methoxy protons (δ 3.2–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (C₈H₁₂F₃NO, MW 207.18 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during trifluoromethylation?

- Experimental Design :

- Factorial Design : Test variables like temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) using a 2³ factorial matrix .

- Key Insights :

- Higher temperatures (>80°C) in DMF reduce selectivity due to methoxy group degradation.

- Lower catalyst loading (<10 mol%) minimizes unwanted radical coupling .

- AI Integration : Use COMSOL Multiphysics or quantum chemical calculations to simulate reaction pathways and predict optimal conditions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Data Reconciliation Strategy :

- Comparative Analysis : Cross-reference biological assays (e.g., receptor binding vs. enzymatic inhibition) with structurally similar compounds (see Table 1) .

Table 1: Biological Activity Comparison

| Compound | Target Receptor | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| 7-Methoxy-4-(trifluoromethyl)-azepine | Dopamine D₂ | 0.8 | Radioligand binding |

| 3,4-Dihydroquinoline | Serotonin 5-HT₁A | 1.2 | Functional cAMP |

- Methodological Adjustments : Validate assays under standardized conditions (pH, temperature) and use orthogonal techniques (e.g., SPR for binding kinetics) .

Q. What computational tools are effective in modeling the compound’s stability under varying pH and temperature?

- Approach :

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the methoxy group) at pH 2–12 .

- DFT Calculations : Predict electron-density maps to identify vulnerable bonds (e.g., C-F vs. C-O) .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How can researchers design experiments to probe the compound’s interaction with membrane proteins?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize purified receptors on sensor chips to measure binding kinetics (ka/kd) .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution under cryogenic conditions .

- Controls : Use scrambled peptide libraries or knockout cell lines to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.